Cas no 4583-86-2 (2H-Benzimidazol-2-one, 1,3-dihydro-5-methoxy-1-methyl-)
2H-Benzimidazol-2-one, 1,3-dihydro-5-methoxy-1-methyl- Chemical and Physical Properties
Names and Identifiers
-
- 2H-Benzimidazol-2-one, 1,3-dihydro-5-methoxy-1-methyl-
- 2H-Benzimidazol-2-one,1,3-dihydro-5-methoxy-1-methyl-(9CI)
- 5-METHOXY-1-METHYL-1,3-DIHYDRO-BENZOIMIDAZOL-2-ONE
- 5-Methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one
- 6-methoxy-3-methyl-1H-benzimidazol-2-one
- 1-Methyl-5-methoxybenzimidazolon
- 5-methoxy-1-methyl-1,3-dihydrobenzimidazol-2-one
- 5-methoxy-1-methyl-1,3-dihydro-benzimidazol-2-one
- 5-Methoxy-1-methyl-benzimidazolinon-(2)
- QC-4158
- SureCN1857924
- SCHEMBL1857924
- 1-methyl-5-methoxy-2,3-dihydro-benzimidazol-2-one
- DB-333067
- BS-50107
- DTXSID80612347
- CS-0188328
- C15820
- 5-METHOXY-1-METHYL-3H-1,3-BENZODIAZOL-2-ONE
- 5-Methoxy-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one
- ZFMIDGIWKKDSTH-UHFFFAOYSA-N
- 4583-86-2
- 5-Methoxy-1-methyl-1,3-dihydro-2H-benzimidazol-2-one
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- MDL: MFCD21362674
- Inchi: 1S/C9H10N2O2/c1-11-8-4-3-6(13-2)5-7(8)10-9(11)12/h3-5H,1-2H3,(H,10,12)
- InChI Key: ZFMIDGIWKKDSTH-UHFFFAOYSA-N
- SMILES: O(C)C1C=CC2=C(C=1)NC(N2C)=O
Computed Properties
- Exact Mass: 178.074227566g/mol
- Monoisotopic Mass: 178.074227566g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 220
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 41.6Ų
2H-Benzimidazol-2-one, 1,3-dihydro-5-methoxy-1-methyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A069004651-1g |
5-Methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one |
4583-86-2 | 95% | 1g |
$497.70 | 2023-09-01 | |
| Chemenu | CM154841-1g |
5-Methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one |
4583-86-2 | 95% | 1g |
$549 | 2021-06-09 | |
| Chemenu | CM154841-250mg |
5-Methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one |
4583-86-2 | 95% | 250mg |
$64 | 2024-07-16 | |
| Chemenu | CM154841-1g |
5-Methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one |
4583-86-2 | 95% | 1g |
$169 | 2024-07-16 | |
| eNovation Chemicals LLC | Y1234692-250mg |
2H-Benzimidazol-2-one,1,3-dihydro-5-methoxy-1-methyl-(9CI) |
4583-86-2 | 95% | 250mg |
$135 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1234692-1g |
2H-Benzimidazol-2-one,1,3-dihydro-5-methoxy-1-methyl-(9CI) |
4583-86-2 | 95% | 1g |
$245 | 2024-06-06 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BL828-200mg |
2H-Benzimidazol-2-one, 1,3-dihydro-5-methoxy-1-methyl- |
4583-86-2 | 95+% | 200mg |
1361.0CNY | 2021-07-14 | |
| Ambeed | A273592-100mg |
5-Methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one |
4583-86-2 | 95% | 100mg |
$34.0 | 2025-04-19 | |
| Ambeed | A273592-250mg |
5-Methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one |
4583-86-2 | 95% | 250mg |
$54.0 | 2025-04-19 | |
| Ambeed | A273592-1g |
5-Methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one |
4583-86-2 | 95% | 1g |
$144.0 | 2025-04-19 |
2H-Benzimidazol-2-one, 1,3-dihydro-5-methoxy-1-methyl- Suppliers
2H-Benzimidazol-2-one, 1,3-dihydro-5-methoxy-1-methyl- Related Literature
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
Additional information on 2H-Benzimidazol-2-one, 1,3-dihydro-5-methoxy-1-methyl-
Professional Introduction to 2H-Benzimidazol-2-one, 1,3-dihydro-5-methoxy-1-methyl (CAS No. 4583-86-2)
2H-Benzimidazol-2-one, 1,3-dihydro-5-methoxy-1-methyl, with the chemical identifier CAS No. 4583-86-2, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology due to its versatile structural framework and potential biological activities. This compound belongs to the benzimidazole derivatives, a class of molecules widely recognized for their pharmacological significance. The presence of functional groups such as the methoxy and methyl substituents in its structure contributes to its unique chemical properties and reactivity, making it a valuable scaffold for drug discovery and development.
The 1,3-dihydro-5-methoxy-1-methyl moiety in the compound's name highlights its structural characteristics, which include a dihydrobenzimidazole core with methoxy and methyl groups at specific positions. This configuration not only influences its electronic properties but also plays a crucial role in determining its interaction with biological targets. The benzimidazole ring system is known for its stability and ability to form hydrogen bonds, which are essential for binding to proteins and enzymes in biological systems.
In recent years, there has been a surge in research focused on benzimidazole derivatives due to their broad spectrum of biological activities. These activities include antimicrobial, anti-inflammatory, antiviral, and anticancer properties. The 1,3-dihydro-5-methoxy-1-methyl derivative of benzimidazol-2-one has been studied for its potential in modulating various biological pathways. Notably, it has shown promise in inhibiting certain enzymes that are involved in cancer cell proliferation and survival.
One of the most compelling aspects of this compound is its ability to act as a modulator of transcription factors and signaling pathways that are critical in cancer progression. Studies have indicated that 2H-Benzimidazol-2-one, 1,3-dihydro-5-methoxy-1-methyl can interfere with the activity of key proteins such as cyclin-dependent kinases (CDKs) and nuclear factor kappa B (NF-κB). These proteins are central to cell cycle regulation and inflammatory responses, respectively. By targeting these pathways, the compound exhibits potential as an anti-cancer agent.
The structural features of CAS No. 4583-86-2 also make it an attractive candidate for further derivatization and optimization. Researchers have explored various synthetic strategies to modify the benzimidazole core, aiming to enhance its potency and selectivity. For instance, introducing additional functional groups or altering the substitution patterns can lead to compounds with improved pharmacokinetic profiles.
Recent advancements in computational chemistry have enabled more efficient screening of benzimidazole derivatives for their biological activity. Molecular docking studies have been particularly useful in predicting how 1,3-dihydro-5-methoxy-1-methyl interacts with target proteins. These studies have provided insights into the binding modes of the compound and have guided the design of novel analogs with enhanced therapeutic potential.
In addition to its applications in oncology, 2H-Benzimidazol-2-one, 1,3-dihydro-5-methoxy-1-methyl has shown promise in other therapeutic areas. For example, it has been investigated for its role in modulating immune responses, making it a potential candidate for treating autoimmune diseases. The compound's ability to influence immune cell function without triggering severe side effects is a significant advantage.
The synthesis of CAS No. 4583-86-2 involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Modern synthetic methodologies have improved the efficiency of these processes, allowing for scalable production of the compound for both research and commercial purposes. Advances in green chemistry principles have also led to more sustainable synthetic routes that minimize waste and reduce environmental impact.
The pharmacological evaluation of 1,3-dihydro-5-methoxy-1-methyl benzimidazolone has been complemented by preclinical studies using cell culture models and animal models. These studies have provided valuable data on the compound's efficacy and safety profiles. The results from these studies have laid the groundwork for clinical trials aimed at evaluating its therapeutic potential in humans.
One notable finding from recent research is the compound's ability to induce apoptosis in cancer cells while sparing healthy cells. This selectivity is crucial for developing effective anti-cancer therapies that minimize side effects. The molecular mechanisms underlying this selective toxicity are being actively investigated to further refine treatment strategies.
The future directions for research on CAS No. 4583-86-2 include exploring its potential as a lead compound for drug development pipelines. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate progress in this area. Additionally, leveraging cutting-edge technologies such as CRISPR gene editing could provide new insights into how this compound interacts with biological systems at the molecular level.
In conclusion,2H-Benzimidazol-2-one, 1,3-dihydro-5-methoxy-1-methyl (CAS No. 4583-86-2) is a structurally intriguing compound with significant therapeutic potential across multiple disease areas. Its unique chemical properties make it an excellent candidate for further exploration in drug discovery and development. As research continues to uncover new applications for this molecule,CAS No. 4583-86-2 is poised to play a vital role in advancing medical science.
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